2,6-Dimethyl-1,4-Dithiane
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Overview
Description
2,6-Dimethyl-1,4-Dithiane is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol . It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by its two sulfur atoms positioned at the 1 and 4 positions of the six-membered ring, with methyl groups attached at the 2 and 6 positions.
Preparation Methods
The synthesis of 2,6-Dimethyl-1,4-Dithiane typically involves the reaction of this compound-2,5-diol with various reagents under controlled conditions . One common method includes the use of sodium hydrosulfide and chloroacetaldehyde, which undergoes a cyclization reaction to form the dithiane ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-Dimethyl-1,4-Dithiane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane ring into a more reduced form, often using reagents like lithium aluminum hydride.
Substitution: The methyl groups and sulfur atoms in the dithiane ring can participate in substitution reactions, leading to various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate preferentially yields sulfones .
Scientific Research Applications
2,6-Dimethyl-1,4-Dithiane has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the flavor and fragrance industry as a flavoring agent.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,4-Dithiane involves its ability to undergo various chemical transformations. The sulfur atoms in the dithiane ring can act as nucleophiles or electrophiles, depending on the reaction conditions . This versatility allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
2,6-Dimethyl-1,4-Dithiane can be compared to other dithianes, such as 1,3-dithiane and 1,4-dithiane. While 1,3-dithiane is well-known for its use as a carbonyl protecting group and in umpolung reactions, this compound offers unique reactivity due to the presence of methyl groups at the 2 and 6 positions . This structural difference can influence its chemical behavior and applications.
Similar compounds include:
- 1,3-Dithiane
- 1,4-Dithiane
- 4,6-Dimethyl-1,3-Dithiane
These compounds share the dithiane ring structure but differ in the position and type of substituents, leading to variations in their reactivity and applications.
Properties
CAS No. |
72033-36-4 |
---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
2,6-dimethyl-1,4-dithiane |
InChI |
InChI=1S/C6H12S2/c1-5-3-7-4-6(2)8-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
VUMHVPHHEVBMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC(S1)C |
Origin of Product |
United States |
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